molecular formula C6H12ClNO B3096242 4-(Dimethylamino)butanoyl chloride CAS No. 127527-22-4

4-(Dimethylamino)butanoyl chloride

Cat. No.: B3096242
CAS No.: 127527-22-4
M. Wt: 149.62 g/mol
InChI Key: LRGHHVXWOZHPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)butanoyl chloride is an organic compound with the molecular formula C6H12ClNO. It is a derivative of butanoic acid, where the carboxyl group is replaced by a chlorocarbonyl group, and a dimethylamino group is attached to the fourth carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

4-(Dimethylamino)butanoyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 4-(Dimethylamino)butanoyl chloride hydrochloride indicates that it is dangerous . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

A paper titled “Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)…” discusses the significant impact of temperature on the protonation degree of DMAP derivatives . This could open up new avenues for research and applications of 4-(Dimethylamino)butanoyl chloride in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butanoyl chloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The general reaction scheme is as follows:

4-(Dimethylamino)butanoic acid+Thionyl chloride4-(Dimethylamino)butanoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(Dimethylamino)butanoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(Dimethylamino)butanoic acid+Thionyl chloride→4-(Dimethylamino)butanoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat management and high yield. The use of catalysts and optimized reaction conditions can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)butanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Dimethylamino)butanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-(Dimethylamino)butanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild to moderate temperatures.

    Hydrolysis: Water or aqueous base under ambient conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    4-(Dimethylamino)butanoic acid: from hydrolysis.

    4-(Dimethylamino)butanol: from reduction.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules and other organic compounds, facilitating the formation of covalent bonds and subsequent modifications.

Comparison with Similar Compounds

    4-(Dimethylamino)benzoyl chloride: Similar in structure but with a benzoyl group instead of a butanoyl group.

    4-(Dimethylamino)butanoic acid: The precursor to 4-(Dimethylamino)butanoyl chloride.

    4-(Dimethylamino)butanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from its similar compounds.

Properties

IUPAC Name

4-(dimethylamino)butanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGHHVXWOZHPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)butanoyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)butanoyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)butanoyl chloride
Reactant of Route 4
4-(Dimethylamino)butanoyl chloride
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)butanoyl chloride
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)butanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.